molecular formula C24H27Cl2N5O4 B14962469 N-(3,4-dichlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide

N-(3,4-dichlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide

Cat. No.: B14962469
M. Wt: 520.4 g/mol
InChI Key: ZGAUWZWMBGOYPI-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 3,4-dichlorophenyl group and a 4-methoxyphenyl group, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the 3,4-dichlorophenyl and 4-methoxyphenyl groups. Common reagents used in these reactions include piperazine, 3,4-dichlorophenyl isocyanate, and 4-methoxyphenyl piperazine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-9H-fluorene-2-carboxamide
  • N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-4-(pyridin-2-yl)benzamide

Uniqueness

N-(3,4-dichlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide is unique due to its specific substitution pattern on the piperazine ring, which may confer distinct pharmacological properties compared to similar compounds .

Properties

Molecular Formula

C24H27Cl2N5O4

Molecular Weight

520.4 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-3-oxopiperazine-1-carboxamide

InChI

InChI=1S/C24H27Cl2N5O4/c1-35-18-5-3-17(4-6-18)29-10-12-30(13-11-29)22(32)15-21-23(33)27-8-9-31(21)24(34)28-16-2-7-19(25)20(26)14-16/h2-7,14,21H,8-13,15H2,1H3,(H,27,33)(H,28,34)

InChI Key

ZGAUWZWMBGOYPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3C(=O)NCCN3C(=O)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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